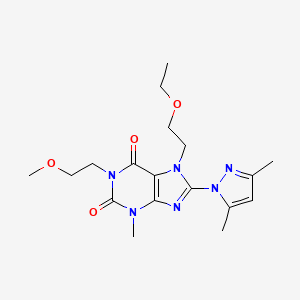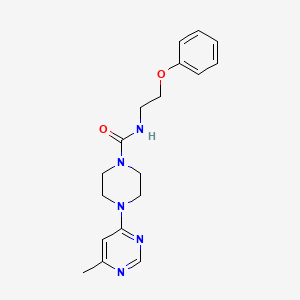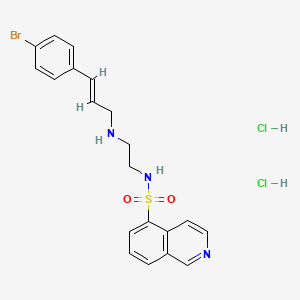![molecular formula C28H31N3O4S B2680909 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide CAS No. 477566-99-7](/img/structure/B2680909.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide” is a chemical compound that contains a benzoxazole moiety. Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole has been synthesized using various methods. One of the well-organized synthetic methodologies for benzoxazole uses 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule. It is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In the case of benzoxazole, these elements are carbon, hydrogen, and nitrogen .Chemical Reactions Analysis
Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery. It exhibits a high possibility of broad substrate scope and functionalization .科学的研究の応用
Aromatic Sulfonamide Inhibitors
Aromatic sulfonamides, such as those studied by Supuran et al. (2013), have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. These compounds exhibit nanomolar half-maximal inhibitory concentrations, demonstrating their potential in therapeutic applications targeting these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Photosensitive Poly(benzoxazole)
Research on poly(benzoxazoles) (PBO) by Ebara et al. (2003) highlights their development through synthetic methods involving diphenyl isophthalate and bis(o-aminophenol). The study emphasizes the photosensitive properties of PBO precursors, indicating their utility in creating fine positive images for photolithographic applications (Ebara, Shibasaki, & Ueda, 2003).
Antimalarial Sulfonamides Against COVID-19
Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and their potential as COVID-19 drugs. The study demonstrates the compounds' effectiveness, highlighting sulfonamides' versatility in addressing critical health challenges (Fahim & Ismael, 2021).
Novel Aromatic Polyamides
Research on aromatic polyamides based on multi-ring flexible dicarboxylic acids by Hsiao and Chang (1996) offers insights into the synthesis of high-molecular-weight polymers with remarkable solubility and thermal stability. These materials present diverse applications due to their mechanical properties and thermal resistance (Hsiao & Chang, 1996).
Benzoxazole Synthesis
Yu et al. (2012) conducted a study on the oxidative C–O coupling of N-(phenyl) benzamides to produce benzoxazole products. This research underlines the importance of benzoxazole compounds in various chemical syntheses and their potential applications in medicinal chemistry and materials science (Yu, Ma, & Yu, 2012).
将来の方向性
特性
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-19(2)17-31(18-20(3)4)36(33,34)22-15-13-21(14-16-22)27(32)29-24-10-6-5-9-23(24)28-30-25-11-7-8-12-26(25)35-28/h5-16,19-20H,17-18H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJLRFIMTXJDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride](/img/structure/B2680828.png)



![8-[(dibenzylamino)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2680834.png)

![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)



![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)

